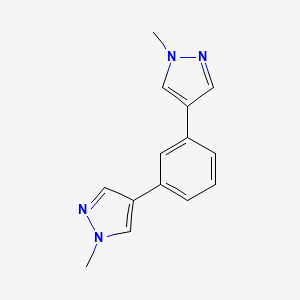
1,3-Bis(1-methyl-4-pyrazolyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(1-methyl-4-pyrazolyl)benzene is a heterocyclic compound that features a benzene ring substituted with two 1-methyl-4-pyrazolyl groups at the 1 and 3 positions. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-methyl-4-pyrazolyl)benzene typically involves the reaction of 1-methyl-4-pyrazole with benzene derivatives under specific conditions. One common method is the one-pot pseudo three-component reaction involving 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazins, and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts such as piperidine or nano-magnetic Fe3O4-based vanadic acid to enhance the reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
化学反应分析
Types of Reactions
1,3-Bis(1-methyl-4-pyrazolyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1,3-Bis(1-methyl-4-pyrazolyl)benzene has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,3-Bis(1-methyl-4-pyrazolyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions .
相似化合物的比较
Similar Compounds
- 1,4-Bis(1-methyl-4-pyrazolyl)benzene
- 1,3-Bis(4-pyrazolyl)benzene
- 1,3-Bis(1-phenyl-4-pyrazolyl)benzene
Uniqueness
1,3-Bis(1-methyl-4-pyrazolyl)benzene is unique due to its specific substitution pattern and the presence of methyl groups on the pyrazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C14H14N4 |
|---|---|
分子量 |
238.29 g/mol |
IUPAC 名称 |
1-methyl-4-[3-(1-methylpyrazol-4-yl)phenyl]pyrazole |
InChI |
InChI=1S/C14H14N4/c1-17-9-13(7-15-17)11-4-3-5-12(6-11)14-8-16-18(2)10-14/h3-10H,1-2H3 |
InChI 键 |
VPYBUGIIIOMCIB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CC(=CC=C2)C3=CN(N=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















